![molecular formula C7H7F3N2O3 B1447978 Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate CAS No. 1445951-91-6](/img/structure/B1447978.png)
Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate
Overview
Description
Trifluoromethylated compounds, such as “Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate”, are often used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
While the specific synthesis pathway for “Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate” is not available, trifluoromethylated compounds can generally be synthesized through various methods. For instance, Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Scientific Research Applications
Synthesis of Oxadiazolylacetates and Acetic Acids
- Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate and related compounds are used in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids. These acids often possess anti-inflammatory and analgesic activities and are utilized in creating new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Reactivity and Radical Additions
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a similar compound, demonstrates notable reactivity towards electrophilic reagents, indicating a potential for diverse chemical applications (Elnagdi et al., 1988).
- O-Ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate has shown efficient intermolecular radical additions to unactivated alkenes, leading to medicinally relevant triazoles (Qin & Zard, 2015).
Antibacterial Applications
- Ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives, which include similar structures to Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate, are synthesized and evaluated for their antibacterial activity against common bacteria (Al-badrany et al., 2019).
Antimicrobial and Antifungal Activities
- Compounds like Ethyl 2-(1H-pyrazol-1-yl)acetate, structurally similar to Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate, show potential antimicrobial activities against pathogenic bacteria and fungi (Asif et al., 2021).
Synthesis of Energetic Compounds
- Derivatives of 1,2,4-oxadiazoles, including those similar to Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate, are used in the synthesis of energetic compounds with applications in explosives and propellants (Hermann et al., 2018).
Anticancer Potential
- Novel carbazole derivatives synthesized starting from compounds like ethyl 2-(9H-carbazole-9-yl)acetate, closely related to Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate, have been evaluated for their antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Synthesis of Novel Fluorescent Compounds
- Ethyl 2-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, derived from similar structures, exhibit strong blue to yellow-green fluorescence, potentially useful in photoelectronic devices (Ho & Yao, 2009).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause serious eye irritation and drowsiness or dizziness .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit influenza a , suggesting that this compound may also interact with its targets in a way that inhibits certain biological processes.
Result of Action
Similar compounds have been found to have antiviral activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4-11-6(15-12-4)7(8,9)10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHFNKAJHMJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168988 | |
Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1445951-91-6 | |
Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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